molecular formula C21H19ClN2O4 B257615 N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide

カタログ番号 B257615
分子量: 398.8 g/mol
InChIキー: JGTUXDRIVZHXLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide, commonly known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to target a specific protein, called IκB kinase (IKK), which plays a crucial role in the regulation of inflammatory responses in the body.

作用機序

CEP-33779 targets the IκB kinase (N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide), which is a key regulator of the NF-κB signaling pathway. When activated, N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus and activates the transcription of various genes involved in inflammation, cell survival, and proliferation. By inhibiting N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide, CEP-33779 prevents the activation of NF-κB and reduces the expression of its target genes.
Biochemical and Physiological Effects:
CEP-33779 has been found to have several biochemical and physiological effects, including inhibition of N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide activity, reduction of NF-κB activation, and suppression of pro-inflammatory cytokine production. These effects have been observed in various cell types, including cancer cells, immune cells, and endothelial cells. In addition, CEP-33779 has been found to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

実験室実験の利点と制限

The advantages of using CEP-33779 in lab experiments include its high specificity and potency for N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide inhibition, its ability to inhibit NF-κB activation, and its potential therapeutic applications in various diseases. However, the limitations of using CEP-33779 include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful optimization of experimental conditions to achieve optimal results.

将来の方向性

There are several future directions for the research and development of CEP-33779, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more potent and selective N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide inhibitors based on the structure of CEP-33779.
3. Investigation of the potential therapeutic applications of CEP-33779 in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
4. Evaluation of the safety and toxicity of CEP-33779 in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve the solubility and bioavailability of CEP-33779.
6. Investigation of the mechanism of action of CEP-33779 in different cell types and disease models.
7. Identification of biomarkers that can predict the response to CEP-33779 treatment in patients.
Conclusion:
In conclusion, CEP-33779 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound targets the IκB kinase (N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide) and inhibits the activation of NF-κB, leading to the suppression of inflammation, cell survival, and proliferation. Although there are some limitations to using CEP-33779 in lab experiments, its potential therapeutic applications and future directions for research make it a promising candidate for drug development.

合成法

The synthesis of CEP-33779 involves several steps, starting with the reaction of 4-chloroaniline with ethyl 2-oxo-2-(2-ethoxyphenyl) acetate to form the intermediate compound, which is then reacted with furfurylamine to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and recrystallization.

科学的研究の応用

CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, CEP-33779 has been found to suppress the growth and proliferation of cancer cells by inhibiting the activation of NF-κB, a transcription factor that promotes cell survival and proliferation. In inflammatory disorders and autoimmune diseases, CEP-33779 has been found to reduce inflammation and improve disease symptoms by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide

分子式

C21H19ClN2O4

分子量

398.8 g/mol

IUPAC名

N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4/c1-2-27-17-7-4-3-6-16(17)23-20(24-21(26)18-8-5-13-28-18)19(25)14-9-11-15(22)12-10-14/h3-13,20,23H,2H2,1H3,(H,24,26)

InChIキー

JGTUXDRIVZHXLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

正規SMILES

CCOC1=CC=CC=C1NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。